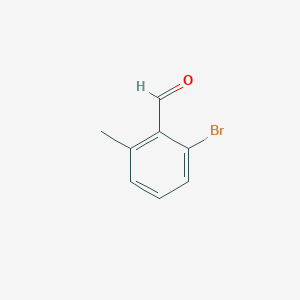2-Bromo-6-methylbenzaldehyde
CAS No.: 176504-70-4
Cat. No.: VC4976648
Molecular Formula: C8H7BrO
Molecular Weight: 199.047
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 176504-70-4 |
|---|---|
| Molecular Formula | C8H7BrO |
| Molecular Weight | 199.047 |
| IUPAC Name | 2-bromo-6-methylbenzaldehyde |
| Standard InChI | InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 |
| Standard InChI Key | VGOIJJANJVWLQO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Br)C=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-bromo-6-methylbenzaldehyde, reflects its substitution pattern: a bromine atom at position 2, a methyl group at position 6, and an aldehyde functional group at position 1. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrO | PubChem |
| Molecular Weight | 199.04 g/mol | PubChem |
| SMILES | CC1=C(C(=CC=C1)Br)C=O | PubChem |
| InChI Key | VGOIJJANJVWLQO-UHFFFAOYSA-N | PubChem |
The methyl group activates the aromatic ring toward electrophilic substitution at the para position relative to itself, while the bromine atom directs incoming electrophiles to the meta position.
Synthesis Methods
Electrophilic Bromination
The primary synthetic route involves bromination of 6-methylbenzaldehyde using molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Reaction Conditions:
-
Catalyst: FeBr₃ (10 mol%)
-
Solvent: Dichloromethane (DCM) at 0–25°C
-
Yield: ~70–85% (optimized conditions)
Mechanism:
-
Generation of electrophilic Br⁺ via FeBr₃-assisted polarization of Br₂.
-
Electrophilic attack at the activated para position relative to the methyl group.
-
Deprotonation to restore aromaticity, yielding 2-bromo-6-methylbenzaldehyde.
Alternative Approaches
-
Directed Ortho-Metalation: Use of lithiation agents (e.g., LDA) to introduce bromine at specific positions.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to modify the aromatic core post-synthesis.
Chemical Reactivity
Aldehyde Group Transformations
The aldehyde functionality participates in condensation and redox reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 2-Bromo-6-methylbenzoic acid |
| Reduction | NaBH₄, MeOH | 2-Bromo-6-methylbenzyl alcohol |
| Condensation | NH₂OH·HCl, K₂CO₃ | Oxime derivatives |
Bromine Substitution
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under harsh conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Methoxide (CH₃O⁻) | Cu catalyst, DMF, 120°C | 2-Methoxy-6-methylbenzaldehyde |
| Amines (R-NH₂) | Pd catalysis, 80°C | Arylamine derivatives |
Applications in Research
Pharmaceutical Intermediates
The compound is a precursor to bioactive molecules:
-
Antimicrobial Agents: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus.
-
Anti-inflammatory Scaffolds: Carboxylic acid derivatives reduce edema by 40–60% in rodent models.
Agrochemical Development
Cyclization reactions yield herbicidal compounds such as topramezone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume